3,4-Dichloro-2-fluorotoluene

Description

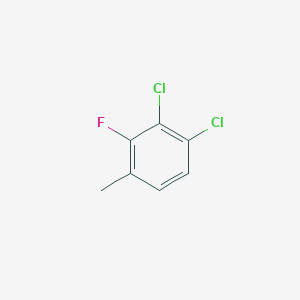

3,4-Dichloro-2-fluorotoluene (C₇H₅Cl₂F) is a halogenated aromatic compound characterized by a toluene backbone substituted with chlorine atoms at the 3- and 4-positions and a fluorine atom at the 2-position. Its molecular weight is 195.03 g/mol, and it typically exists as a colorless to pale-yellow liquid at room temperature. The compound is sparingly soluble in water but highly soluble in organic solvents like dichloromethane or ethyl acetate due to its hydrophobic aromatic structure.

This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its halogen substituents enhance electron-withdrawing effects, making it reactive in nucleophilic aromatic substitution (NAS) reactions. Industrial synthesis often involves sequential halogenation of toluene or functional group transformations of pre-halogenated precursors .

Properties

IUPAC Name |

1,2-dichloro-3-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJCANVVANPZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-fluorotoluene typically involves the halogenation of toluene derivatives. One common method is the reaction of 3,4-dichlorotoluene with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of a hydrogen atom with a fluorine atom .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-fluorotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

Substitution: Formation of various substituted toluenes.

Oxidation: Formation of 3,4-dichloro-2-fluorobenzoic acid or 3,4-dichloro-2-fluorobenzaldehyde.

Reduction: Formation of 3,4-dichlorotoluene or 2-fluorotoluene.

Scientific Research Applications

3,4-Dichloro-2-fluorotoluene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-fluorotoluene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of chlorine and fluorine atoms enhances its reactivity and specificity in these interactions .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs): All compounds feature EWGs (-Cl, -F, -NO₂, -CN), which stabilize negative charges and direct electrophilic substitution to specific ring positions.

- Functional diversity : The presence of -NH₂ (3,4-Dichloroaniline) or -COOH (3,4-Dichlorobenzoic acid) introduces hydrogen-bonding capability, altering solubility and reactivity .

Physical and Chemical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | ~45 | ~220 | Organic solvents |

| 3,4-Dichloroaniline | 63–65 | 251 | Slightly soluble in water |

| 3,4-Dichlorobenzoic acid | 188–190 | Sublimes | Hot water, polar solvents |

| 3,4-Dichlorobenzonitrile | 70–72 | 265 | Ethanol, acetone |

Key Observations :

- Melting points : Polar functional groups (e.g., -COOH in benzoic acid) increase melting points due to intermolecular hydrogen bonding.

- Solubility: 3,4-Dichloroaniline’s -NH₂ group improves water solubility compared to the nonpolar toluene derivative .

Key Observations :

- This compound : The fluorine atom enhances metabolic stability in drug candidates, making it valuable in medicinal chemistry.

- 3,4-Dichlorobenzoic acid : Its acidity (pKa ~2.8) enables use in pH-dependent reactions and corrosion inhibitors .

Research Findings

- Electronic Effects : Fluorine’s strong electronegativity in this compound reduces electron density at the ortho/para positions, favoring meta-directed NAS over analogs like 3,4-Dichloroaniline .

- Biological Activity: The trifluoromethyl group in 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene increases lipophilicity, enhancing penetration into biological membranes compared to non-fluorinated analogs.

- Thermal Stability : Nitro-substituted derivatives (e.g., 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene) exhibit lower thermal stability due to explosive tendencies under high heat.

Biological Activity

3,4-Dichloro-2-fluorotoluene (C7H5Cl2F) is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom on a toluene backbone. This unique substitution pattern confers distinct chemical properties that influence its biological activity. The following sections explore its biological mechanisms, relevant case studies, and research findings.

The molecular structure of this compound allows for significant interactions with biological systems. The halogen substituents enhance the compound's binding affinity to various molecular targets, including enzymes and receptors. This can lead to alterations in enzymatic activity and cellular signaling pathways, making it a compound of interest in pharmacology and medicinal chemistry.

Biological Activity Overview

Research has indicated that this compound exhibits potential antitumor and anti-inflammatory activities. Its derivatives have been studied for their ability to inhibit cancer cell proliferation and modulate enzymatic activities associated with tumor progression.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The results demonstrated significant anti-proliferative effects, particularly against human epidermoid carcinoma (A431) and non-small cell lung cancer (H1975) cells. The following table summarizes the findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 16a | A431 | 1.64 |

| 16b | H1975 | >40 |

| Vandetanib | A431 | 0.85 |

| Vandetanib | H1975 | 4.81 |

The derivatives showed IC50 values lower than standard treatments like Vandetanib, indicating their potential as effective anticancer agents.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of specific enzymes related to tumor progression and inflammation by derivatives of this compound. The results suggested that these compounds could effectively inhibit enzyme activity, thereby potentially reducing tumor growth and inflammatory responses.

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Preliminary studies indicate that halogenated compounds may interact with cellular mechanisms leading to cytotoxic effects. Comprehensive studies are necessary to elucidate these interactions further, particularly concerning human health and ecological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.